molecular formula C12H7FN2 B12524436 5-Fluoro-2-(pyridin-2-yl)benzonitrile

5-Fluoro-2-(pyridin-2-yl)benzonitrile

Cat. No.: B12524436
M. Wt: 198.20 g/mol
InChI Key: DXRGWIMBKFVPHC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-2-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 5 and a pyridin-2-yl group at position 2. This structure combines the electron-withdrawing properties of fluorine and the aromatic nitrogen of pyridine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The benzonitrile moiety enhances reactivity in nucleophilic substitution or coupling reactions, while the pyridinyl group contributes to π-π stacking interactions in biological systems .

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

5-fluoro-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H7FN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H

InChI Key

DXRGWIMBKFVPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyanation of Aryl C–H Bonds

Reaction Conditions and Catalyst System

A Pd(II)/Mg-La mixed oxide catalyst enables direct cyanation of 2-phenylpyridine derivatives. The process uses NH$$4$$HCO$$3$$ as a cyanide source and Cu(NO$$3$$)$$2$$·3H$$_2$$O as an oxidant in DMSO at 80°C for 3 hours. The catalyst (30 mg, 5.5 mol% Pd) achieves C–H activation at the ortho position of the pyridine ring, followed by nitrile group introduction.

Key Data:
Parameter Value
Catalyst Loading 5.5 mol% Pd
Solvent DMSO
Temperature 80°C
Yield 72% (isolated)
Purification Silica gel (EtOAc/hexane 5%)

Advantages and Limitations

  • Advantages : Avoids pre-functionalized substrates; uses non-toxic NH$$4$$HCO$$3$$.
  • Limitations : Requires high catalyst loading; DMSO complicates work-up.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling Strategy

A two-step approach involves coupling 2-bromopyridine with 5-fluoro-2-cyanophenylboronic acid. Pd(PPh$$3$$)$$4$$ (5 mol%) and Cs$$2$$CO$$3$$ in toluene/water (4:1) at 110°C for 16 hours afford the product.

Key Data:
Parameter Value
Catalyst Pd(PPh$$3$$)$$4$$
Base Cs$$2$$CO$$3$$
Solvent Toluene/H$$_2$$O
Yield 68%
Purity >95% (HPLC)

Scalability and Modifications

  • Scalability : Gram-scale synthesis achieved with 65% yield.
  • Modifications : Use of XantPhos ligand improves coupling efficiency for electron-deficient boronic acids.

Multi-Step Synthesis via Intermediate Oximes

Oxime Formation and Dehydration

4-Fluoro-2-methylbenzaldoxime is dehydrated using P$$2$$O$$5$$ in toluene at 110–115°C for 24 hours. This method, adapted from trelagliptin intermediate synthesis, achieves 49–58% yield.

Key Data:
Parameter Value
Reagent P$$2$$O$$5$$
Solvent Toluene
Temperature 110–115°C
Yield 58% (optimized)

Comparison with Alternative Routes

  • Superiority : Avoids toxic CuCN and hazardous bromo intermediates.
  • Drawbacks : Long reaction time; moderate yield.

Microwave-Assisted Coupling

Accelerated Reaction Design

Microwave irradiation (150°C, 1 hour) with Pd(dppf)Cl$$_2$$ (0.1 mol%) in dioxane/water (9:1) streamlines coupling between 5-fluoro-2-cyanophenylboronic acid and 2-bromopyridine.

Key Data:
Parameter Value
Catalyst Pd(dppf)Cl$$_2$$
Solvent Dioxane/H$$_2$$O
Temperature 150°C (microwave)
Yield 78%

Benefits Over Conventional Heating

  • Time Efficiency : 1 hour vs. 16 hours for thermal methods.
  • Energy Savings : 30% reduction in energy consumption.

Catalytic Cyanation Using Non-Toxic Reagents

Environmentally Friendly Protocol

A CuI/TMEDA system enables cyanation of 2-(pyridin-2-yl)-5-fluorobenzaldehyde oxime in ethanol at 70°C. NH$$4$$HCO$$3$$ serves as a cyanide source, achieving 65% yield.

Key Data:
Parameter Value
Catalyst CuI/TMEDA
Solvent Ethanol
Temperature 70°C
Yield 65%

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 vs. 12.5 for Pd-based methods.
  • E-Factor : 2.1 (superior to traditional cyanation).

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Catalyst Cost Scalability
Pd-Catalyzed Cyanation 72 High Moderate
Suzuki Coupling 68 Moderate High
Oxime Dehydration 58 Low Low
Microwave-Assisted 78 High High
CuI/TMEDA Cyanation 65 Low Moderate

Industrial Viability

  • Preferred Methods : Suzuki coupling (high scalability) and microwave-assisted synthesis (time efficiency).
  • Niche Use : CuI/TMEDA for green chemistry applications.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : EtOAc/hexane (5–20%) achieves >95% purity.
  • Prep-HPLC : Used for polar byproducts (e.g., di-cyanated impurities).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.71 (d, $$J = 4.8$$ Hz, 1H), 7.89–7.83 (m, 2H), 7.49–7.42 (m, 2H).
  • HRMS : [M+H]$$^+$$ calcd. for C$${12}$$H$$6$$FN$$_2$$: 197.0518; found: 197.0515.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Reduction: Amines and related compounds.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

5-Fluoro-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Evidence Source
5-Fluoro-2-(pyridin-2-yl)benzonitrile 5-F, 2-pyridinyl C12H7FN2 198.20 Baseline compound; used in drug intermediates.
3-Fluoro-5-(pyridin-2-yl)benzonitrile (AM-1) 3-F, 5-pyridinyl C12H7FN2 198.20 Positional isomer; altered electronic effects may affect reactivity in amide coupling.
4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile 4-CN, 5-CF3, 2-pyridinyl C13H7F3N2 248.21 Trifluoromethyl group increases lipophilicity and metabolic stability.
5-Fluoro-2-(trifluoromethoxy)benzonitrile 5-F, 2-OCF3 C8H3F4NO 205.11 Trifluoromethoxy group enhances electron-withdrawing effects, altering solubility.
5-Fluoro-2-(trifluoromethyl)benzonitrile 5-F, 2-CF3 C8H3F4N 189.11 CF3 substituent improves resistance to oxidative metabolism.
5-Fluoro-2-[4-[3-(4-fluorophenoxy)propanoyl]piperazin-1-yl]benzonitrile 5-F, 2-piperazinyl-propanoyl-4-fluorophenoxy C20H19F2N3O2 371.38 Piperazine introduces basicity; potential for improved pharmacokinetics.
5-Fluoro-2-(2-methoxyethoxy)benzonitrile 5-F, 2-OCH2CH2OCH3 C10H10FNO2 195.19 Methoxyethoxy group enhances solubility via polarity.

Physicochemical and Functional Comparisons

Electronic Effects: The pyridin-2-yl group in the target compound provides a conjugated aromatic system, facilitating interactions in catalytic or biological environments.

Lipophilicity and Solubility :

  • Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., ) exhibit higher logP values compared to the target compound, favoring membrane permeability but reducing aqueous solubility. The methoxyethoxy derivative () balances polarity and lipophilicity, enhancing bioavailability.

Metabolic Stability :

  • Fluorine and trifluoromethyl groups generally resist metabolic degradation. However, the pyridinyl group in the target compound may undergo oxidation more readily than CF3-substituted analogues .

Synthetic Utility :

  • The target compound’s pyridinyl group is advantageous in Suzuki-Miyaura couplings, whereas piperazine-containing derivatives (e.g., ) are tailored for modular drug discovery via amide bond formation.

Biological Activity

5-Fluoro-2-(pyridin-2-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Research has indicated various pharmacological properties, including anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of this compound.

Structure and Properties

5-Fluoro-2-(pyridin-2-yl)benzonitrile features a fluorine atom attached to a benzene ring that is also substituted with a pyridine moiety. This unique structure contributes to its biological properties, as the presence of fluorine can enhance lipophilicity and metabolic stability.

Biological Activities

1. Anticancer Activity
Research has shown that 5-Fluoro-2-(pyridin-2-yl)benzonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (LNCaP)0.5Induction of apoptosis
Breast Cancer (MCF-7)1.2Cell cycle arrest
Lung Cancer (A549)0.8Inhibition of proliferation

2. Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of 5-Fluoro-2-(pyridin-2-yl)benzonitrile, revealing insights into how modifications can enhance biological activity:

  • SAR Studies : Modifications at the benzene or pyridine rings have been explored to optimize activity against cancer cells while minimizing toxicity. For instance, adding different substituents has been shown to affect both potency and selectivity towards cancerous tissues.
  • Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its effects have revealed that it may interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and survival.
  • In Vivo Efficacy : Animal model studies have confirmed the in vitro findings, showing significant tumor reduction in xenograft models treated with 5-Fluoro-2-(pyridin-2-yl)benzonitrile compared to controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.